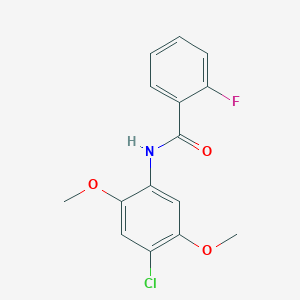

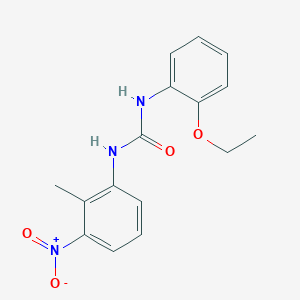

N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide

説明

Synthesis Analysis

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide and related compounds typically involves condensation reactions of appropriate benzoyl chlorides with amines under standard synthetic procedures. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide was obtained at high yield from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, showcasing the general approach for synthesizing fluorobenzamide derivatives (Hehir & Gallagher, 2023).

Molecular Structure Analysis

The molecular structure of fluorobenzamide derivatives, including N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide, is characterized by X-ray crystallography, demonstrating the orientation of aromatic rings and the impact of substituents on molecular conformation. The presence of fluorine and chlorine atoms influences the electronic properties and intermolecular interactions within the crystal lattice, contributing to the stability and reactivity of these compounds (Suchetan et al., 2016).

Chemical Reactions and Properties

Fluorobenzamide compounds participate in various chemical reactions due to the reactivity of the fluorine atom and the amide functional group. They are involved in nucleophilic substitution reactions, hydrogen bonding, and electrostatic interactions, which can be exploited in synthetic chemistry and material science for creating novel compounds and materials (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their stability, formulation potential, and application in various fields. These properties are determined using standard analytical techniques, including thermogravimetric analysis, differential scanning calorimetry, and solubility studies (Raveendiran et al., 2022).

Chemical Properties Analysis

The chemical properties of fluorobenzamide derivatives are influenced by the electron-withdrawing effects of the fluorine atom and the electronic nature of the amide linkage. These effects play a significant role in determining the reactivity, acidity, and overall chemical behavior of the molecule. Studies on the hydrogen bonding, polarity, and reactivity towards nucleophiles or electrophiles provide insights into the chemical properties of these compounds (Galan et al., 2009).

作用機序

Target of Action

The primary targets of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide are currently unknown. This compound is structurally similar to other phenethylamines, which are known to interact with various receptors in the brain

Mode of Action

Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to them and modulating their activity .

Biochemical Pathways

Phenethylamines typically affect pathways related to neurotransmission, particularly those involving monoamine neurotransmitters

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted in the urine . These properties can affect the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Phenethylamines typically exert their effects by modulating the activity of their target receptors, which can lead to changes in neuronal signaling and ultimately alter various physiological and psychological processes .

Action Environment

The action, efficacy, and stability of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and external factors such as temperature and pH .

特性

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3/c1-20-13-8-12(14(21-2)7-10(13)16)18-15(19)9-5-3-4-6-11(9)17/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFSEJUFLNVVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2F)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227655 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

CAS RN |

326902-10-7 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326902-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)

![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)

![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)

![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)

![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)

![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)

![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)